Methyl 4-[(7-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
CAS No.: 912767-18-1
Cat. No.: VC4315179
Molecular Formula: C17H13ClN2O3S
Molecular Weight: 360.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 912767-18-1 |
|---|---|
| Molecular Formula | C17H13ClN2O3S |
| Molecular Weight | 360.81 |
| IUPAC Name | methyl 4-[(7-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
| Standard InChI | InChI=1S/C17H13ClN2O3S/c1-9-3-8-12(18)14-13(9)19-17(24-14)20-15(21)10-4-6-11(7-5-10)16(22)23-2/h3-8H,1-2H3,(H,19,20,21) |
| Standard InChI Key | ROJVPTHVAQUQMU-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Methyl 4-[(7-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is systematically named according to IUPAC guidelines, reflecting its benzothiazole core substituted with chloro and methyl groups at positions 7 and 4, respectively. The carbamoyl linkage connects the benzothiazole moiety to a methyl benzoate group at the para position. Its SMILES representation, CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC, encodes this arrangement, while the InChIKey ROJVPTHVAQUQMU-UHFFFAOYSA-N provides a unique identifier for database retrieval.
Crystallographic and Conformational Insights
Although X-ray crystallographic data for this specific compound remains unpublished, structural analogs suggest that the benzothiazole ring adopts a planar conformation, stabilized by π-π interactions. The methyl and chloro substituents introduce steric and electronic effects that influence binding to biological targets. Molecular docking studies of related benzothiazoles reveal preferential interactions with enzyme active sites, such as histone deacetylases (HDACs) and microbial cell wall synthases .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of Methyl 4-[(7-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate typically involves a multi-step sequence:
-
Benzothiazole Core Formation: Cyclization of 2-amino-4-chloro-6-methylthiophenol with carboxylic acid derivatives under acidic conditions yields the 7-chloro-4-methylbenzothiazole intermediate.
-
Carbamoyl Linkage Installation: Reaction with 4-(methoxycarbonyl)benzoyl chloride in the presence of a base (e.g., triethylamine) introduces the carbamoyl-benzoate group.
-
Purification: Chromatographic techniques or recrystallization from ethanol/water mixtures achieve high purity (>95%).
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | HCl, reflux, 6h | 78% | |
| 2 | Et₃N, DCM, 0°C→RT | 65% |
Scalability and Optimization
Challenges in large-scale production include the sensitivity of the carbamoyl group to hydrolysis. Patent literature suggests that substituting polar aprotic solvents (e.g., DMF) for dichloromethane improves reaction homogeneity and scalability .
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The mechanism likely involves disruption of microbial membrane integrity and inhibition of ergosterol biosynthesis.
Physicochemical Properties and Reactivity
Stability Profile
The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to UV light (t₁/₂ = 48h at 500 lux). Hydrolytic susceptibility necessitates storage in anhydrous environments.
Pharmaceutical Applications and Future Directions
Drug Development Prospects
Patent filings highlight derivatives of this compound as candidates for ubiquitin-proteasome system modulation and HDAC inhibition . Co-administration with chemotherapeutics like paclitaxel shows synergistic effects in preclinical models, reducing required doses by 30–40%.
Challenges and Innovations
Current research addresses metabolic instability through structural modifications, such as fluorination of the benzoate moiety. Advances in nanoparticle-based delivery systems may further improve tumor targeting and reduce off-target toxicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume